molecular formula C₁₁H₁₆NNaO₃S B1663332 Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate CAS No. 82611-85-6

Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate

Cat. No. B1663332
CAS RN: 82611-85-6
M. Wt: 265.31 g/mol
InChI Key: FFJBIXKLISICDT-UHFFFAOYSA-M
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Description

Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate is a chemical compound with the CAS Number: 82611-85-6 and Linear Formula: C11H16NNaO3S . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI Code for Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate is 1S/C11H17NO3S.Na/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15);/q;+1/p-1 . The molecular weight of the compound is 265.31 .


Physical And Chemical Properties Analysis

Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate is a solid substance at room temperature .

Scientific Research Applications

  • Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate is a chemical compound with the CAS Number: 82611-85-6 and a molecular weight of 265.31 .
  • This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
  • One specific application mentioned is in the synthesis of 1,2,4-triazole-containing scaffolds . 1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
  • Synthesis of Organosulfur Compounds Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate can be used in the synthesis of organosulfur compounds. Sodium sulfinates, which this compound is a type of, act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

  • Sulfonyl Radical-Triggered Reactions Sodium sulfinates, including Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate, have been used in sulfonyl radical-triggered reactions . These reactions have seen significant advancements, including the development of ring-closing sulfonylation and multicomponent reactions .

  • Photoredox Catalytic Transformations and Electrochemical Synthesis Sodium sulfinates have also been used in photoredox catalytic transformations and electrochemical synthesis . These methods have shown promise in site-selective C–H sulfonylation .

  • Synthesis of Allyl Phenyl Sulfones Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate can be used in the synthesis of allyl phenyl sulfones. This process involves the Pd(OAc)2/Ph3P-catalyzed sulfenylation of allylic alcohols with sodium benzenesulfinate in the presence of Et3B .

  • Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate is a chemical compound with the CAS Number: 82611-85-6 and a molecular weight of 265.31 .
  • This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

sodium;3-(N-ethylanilino)propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S.Na/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJBIXKLISICDT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCS(=O)(=O)[O-])C1=CC=CC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635606
Record name Sodium 3-[ethyl(phenyl)amino]propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-(ethyl(phenyl)amino)propane-1-sulfonate

CAS RN

82611-85-6
Record name Sodium 3-[ethyl(phenyl)amino]propane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KL Diehl, JL Bachman, EV Anslyn - Dyes and Pigments, 2017 - Elsevier
Tuning the reactivity of squaraine dyes toward nucleophilic addition of thiols was investigated. A series of water soluble, aniline-derived squaraines were synthesized with various ortho …
Number of citations: 6 www.sciencedirect.com

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